N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a benzoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetamide with benzoyl chloride in the presence of a base to form N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 7-ethoxybenzofuran-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-2-29-20-10-6-9-16-13-21(30-23(16)20)24(28)26-19-12-11-17(25)14-18(19)22(27)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPIFZCKEVCEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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